2-[4-chloro-2-methyl-5-(phenylsulfamoyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-[4-chloro-2-methyl-5-(phenylsulfamoyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound with a molecular formula of C₁₇H₁₅ClN₄O₄S₂ and a molecular weight of 438.91 g/mol . This compound is notable for its unique structure, which includes a phenylsulfamoyl group, a thiadiazole ring, and a chloro-substituted phenoxy group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-2-methyl-5-(phenylsulfamoyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the phenylsulfamoyl intermediate, which is then reacted with a chloro-substituted phenol. The resulting product is further reacted with a thiadiazole derivative under controlled conditions to yield the final compound. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-2-methyl-5-(phenylsulfamoyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[4-chloro-2-methyl-5-(phenylsulfamoyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for new drug development.
Medicine: :
Properties
IUPAC Name |
2-[4-chloro-2-methyl-5-(phenylsulfamoyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O4S2/c1-11-7-13(18)15(28(24,25)22-12-5-3-2-4-6-12)8-14(11)26-9-16(23)20-17-21-19-10-27-17/h2-8,10,22H,9H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZAZGBRCGLODX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)NC2=NN=CS2)S(=O)(=O)NC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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